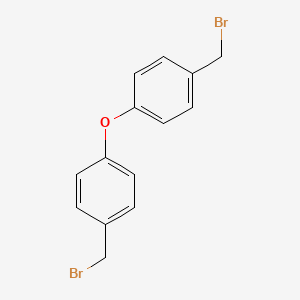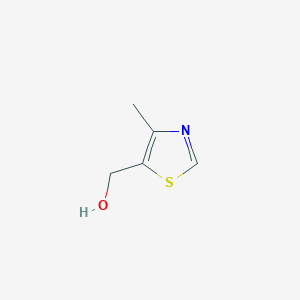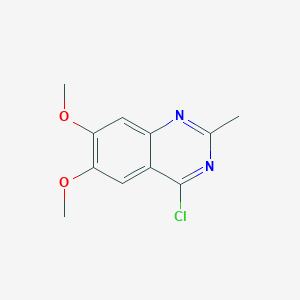
4-Chloro-6,7-dimethoxy-2-methylquinazoline
Descripción general
Descripción
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 . It has a molecular weight of 238.67 and is a solid at room temperature . It is a useful synthetic intermediate in the preparation of epidermal growth factors .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one . The detailed reaction conditions and yield are not available in the search results.Molecular Structure Analysis
The InChI code for 4-Chloro-6,7-dimethoxy-2-methylquinazoline is 1S/C11H11ClN2O2/c1-6-13-8-5-10 (16-3)9 (15-2)4-7 (8)11 (12)14-6/h4-5H,1-3H3 . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a solid at room temperature . It has a molecular weight of 238.67 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Molecular Structure and Bonding
4-Amino-2-chloro-6,7-dimethoxyquinazoline, a variant of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, forms base-paired N-H...N hydrogen-bonded dimers in the solid state, demonstrating its potential in molecular bonding studies. This compound's molecular structure, including the quinazoline moieties flanked by methanol molecules through N-H-O hydrogen bonding, is significant for understanding interactions in crystallography and molecular design (Lai, Bo & Huang, 1997).
Synthesis and Industrial Application
The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, highlights its industrial relevance. This synthesis involves various chemical processes such as methylation, nitration, oxidation, and chlorination, and yields about 37% after process improvements, indicating its feasibility for large-scale production (Xu Guangshan, 2011).
DNA Interaction and Potential Pharmacophore
The design and synthesis of N-alkylanilinoquinazoline derivatives from 4-chloro-6,7-dimethoxyquinazoline reveal significant DNA interaction. This discovery is pivotal in the field of pharmacology and drug design, as these molecules have been evaluated for their cytotoxic activities and potential as DNA intercalating agents. The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus specifically has been identified as an efficient pharmacophore for DNA binding, opening avenues for novel drug development (Garofalo et al., 2010).
Application in Catalysis
The catalytic action of azolium salts involving 4-chloroquinazolines demonstrates the compound's potential in organic synthesis. This process, involving the replacement of the chlorine atom with an aroyl group, showcases the versatility of 4-chloro-6,7-dimethoxy-2-methylquinazoline in catalytic reactions, contributing to the synthesis of diverse chemical compounds (Miyashita et al., 1992).
Antihypoxic Activity
Research on the antihypoxic activity of derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a related compound) reveals potential medicinal applications. The targeted synthesis of N-R-amides and their evaluation as antihypoxic agents, with some showing high efficacy and low toxicity, underscores the potential of 4-Chloro-6,7-dimethoxy-2-methylquinazoline derivatives in therapeutic applications (Ukrainets, Mospanova & Davidenko, 2014)
Safety And Hazards
The safety information for 4-Chloro-6,7-dimethoxy-2-methylquinazoline includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOWTBCVHATEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440789 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-2-methylquinazoline | |
CAS RN |
50377-49-6 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

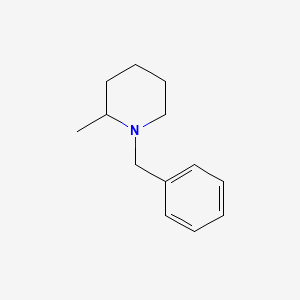
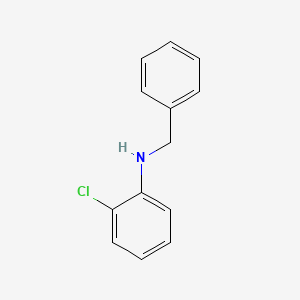
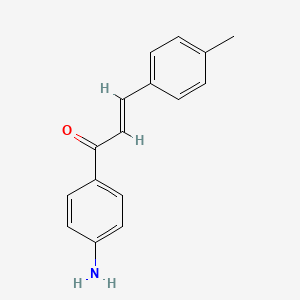
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
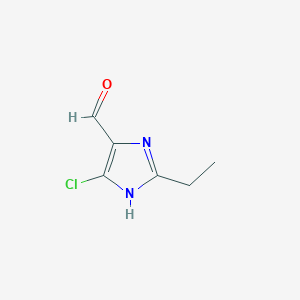
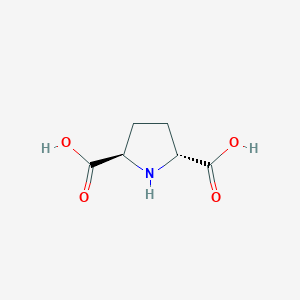


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
